
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
PD-151307 est un composé peptidique synthétique développé par Pfizer Inc. Il fonctionne comme un bloqueur des canaux calciques dépendants du voltage, ciblant spécifiquement les canaux calciques de type N. Ce composé a montré un potentiel dans le traitement des maladies du système nerveux, en particulier dans la gestion de la douleur .
Méthodes De Préparation
La synthèse de PD-151307 implique plusieurs étapes, commençant par la préparation d'intermédiaires peptidiques. Le fragment de L-leucine est obtenu par carbonatation de la perhydroazépine avec du dioxyde de carbone et de la pyridine, suivie d'une réaction avec le chlorure de thionyle pour produire du chlorure de perhydroazépine-1-ylcarbonyle. Cet intermédiaire est ensuite condensé avec d'autres réactifs pour former le produit final
Analyse Des Réactions Chimiques
PD-151307 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution, en particulier celles impliquant les groupes amino et carboxyle, sont courantes dans la synthèse et la modification du PD-151307. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, le dioxyde de carbone et la pyridine.
Applications de la recherche scientifique
PD-151307 a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Étudié pour son rôle dans le blocage des canaux calciques de type N, qui sont essentiels dans la neurotransmission.
Médecine : Exploré pour son potentiel dans le traitement de la douleur et d'autres troubles du système nerveux en inhibant l'afflux de calcium dans les neurones.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques ciblant les canaux calciques.
Mécanisme d'action
PD-151307 exerce ses effets en bloquant les canaux calciques dépendants du voltage, en particulier les canaux calciques de type N. Ces canaux sont impliqués dans la libération de neurotransmetteurs dans les neurones. En inhibant ces canaux, PD-151307 réduit l'afflux de calcium, diminuant ainsi la libération de neurotransmetteurs et soulageant la douleur. Les cibles moléculaires de PD-151307 sont les canaux calciques de type N, et les voies impliquées comprennent la modulation de la signalisation calcique dans les neurones .
Applications De Recherche Scientifique
PD-151307 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in blocking N-type calcium channels, which are crucial in neurotransmission.
Medicine: Explored for its potential in treating pain and other nervous system disorders by inhibiting calcium influx in neurons.
Industry: Potential applications in the development of new pharmaceuticals targeting calcium channels.
Mécanisme D'action
PD-151307 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels are involved in the release of neurotransmitters in neurons. By inhibiting these channels, PD-151307 reduces calcium influx, thereby decreasing neurotransmitter release and alleviating pain. The molecular targets of PD-151307 are the N-type calcium channels, and the pathways involved include the modulation of calcium signaling in neurons .
Comparaison Avec Des Composés Similaires
PD-151307 est unique en son ciblage spécifique des canaux calciques de type N. Des composés similaires comprennent :
Ziconotide : Un autre bloqueur des canaux calciques de type N utilisé pour la gestion de la douleur.
Gabapentine : Cible les canaux calciques mais a un mécanisme d'action plus large.
Prégabaline : Similaire à la gabapentine, elle cible les canaux calciques et est utilisée pour la douleur neuropathique. PD-151307 se distingue par sa spécificité et son efficacité potentielle dans le ciblage des canaux calciques de type N
Activité Biologique
L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester, also known as PD-151307, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound PD-151307 is characterized by its complex structure that includes L-tyrosine and specific substituents that enhance its biological activity. The presence of the hexahydroazepin moiety and the phenylmethyl group contributes to its pharmacological profile.
1. Antioxidant Activity
Research indicates that L-Tyrosine derivatives exhibit notable antioxidant properties due to their phenolic structures. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases. The antioxidant capacity has been linked to the ability to mitigate oxidative stress in cellular environments .
2. Neuroprotective Effects
L-Tyrosine and its derivatives play a role in neuroprotection, particularly in models of neurodegeneration. Studies have shown that these compounds can influence neurotransmitter synthesis and release, particularly dopamine, which is crucial for conditions like Parkinson’s disease . The modulation of dopaminergic pathways suggests potential therapeutic applications for mood disorders and cognitive decline.
3. Antibacterial Activity
The antibacterial properties of L-Tyrosine derivatives have been explored in various studies. These compounds demonstrate efficacy against a range of bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The biological activities of PD-151307 can be attributed to several mechanisms:
- Radical Scavenging : The phenolic hydroxyl groups in L-Tyrosine derivatives enable them to act as effective radical scavengers, reducing oxidative damage .
- Transport Mechanisms : PD-151307 may utilize the L-type amino acid transporter (LAT1) for enhanced uptake into cells, particularly in the brain. This transport mechanism is critical for delivering therapeutic agents across the blood-brain barrier .
Case Study 1: Neuroprotective Effects in Animal Models
A study investigated the neuroprotective effects of PD-151307 in rodent models of Parkinson's disease. The administration of this compound resulted in significant improvement in motor functions and reduced dopaminergic neuron loss compared to control groups. These findings support the potential use of PD-151307 as a neuroprotective agent in clinical settings.
Case Study 2: Antioxidant Efficacy
In vitro experiments demonstrated that PD-151307 effectively reduced ROS levels in cardiac fibroblasts exposed to oxidative stress. This reduction was associated with decreased cellular apoptosis and improved cell viability, indicating its potential utility in preventing oxidative damage in cardiac tissues .
Comparative Analysis
Property | L-Tyrosine Derivative | Standard Tyrosine |
---|---|---|
Antioxidant Activity | High | Moderate |
Neuroprotective Effect | Significant | Limited |
Antibacterial Activity | Present | Absent |
LAT1 Transport Rate | Enhanced | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Methodology :
Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to activate carboxylic acid groups, as demonstrated in peptide coupling protocols .
Purification : Employ column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in ethanol or ethyl acetate to isolate the product. Confirm homogeneity via thin-layer chromatography (TLC) .
Characterization : Validate structure using -/-NMR, high-resolution mass spectrometry (HRMS), and polarimetry for optical rotation .
Q. What analytical techniques are critical for verifying structural integrity post-synthesis?
- Key Techniques :
- TLC : Monitor reaction progress and purity using silica gel plates with UV visualization .
- NMR Spectroscopy : Assign stereochemistry and confirm backbone connectivity (e.g., amide proton signals at δ 6.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) and isotopic patterns .
Advanced Research Questions
Q. How can bioactivity assay conditions be optimized for this compound when solubility in physiological buffers is problematic?
- Strategies :
Solubility Adjustments : Pre-dissolve the compound in acidic solutions (pH 2.0–3.0) before dilution into neutral buffers .
Microdrop Application : For localized testing (e.g., neuronal assays), remove excess buffer and apply compound via microdroplets (1–5 µL) directly to target surfaces .
Ionic Environment : Test under Ca-free or Mg-enriched conditions to isolate ion-dependent effects on bioactivity .
- Example Assay Setup :
Parameter | Bath Method | Microdrop Method |
---|---|---|
Solution Volume | 10–50 mL | 1–5 µL |
pH Range | 7.4–7.6 | Pre-acidified (pH 2.0) |
Ion Manipulation | Ca/Mg adjusted | Localized application |
Temperature Control | 22 ± 1°C | Ambient (22–25°C) |
Adapted from synaptic inhibition assays in . |
Q. How can contradictions in structure-activity relationship (SAR) data be resolved when comparing this compound to tyrosine derivatives with varying substituents?
- Approach :
Substituent Analysis : Compare the hexahydroazepine carbonyl group’s conformational flexibility to rigid analogs (e.g., cyclohexyl or phenylpropionyl derivatives) using molecular docking or MD simulations .
Controlled Assays : Test derivatives under identical conditions (pH, ionic strength) to isolate substituent effects. For example, replace the O-(phenylmethyl) group with O-methyl or unprotected tyrosine to assess steric/electronic contributions .
Data Normalization : Use internal standards (e.g., acetylated peptides) to calibrate bioactivity measurements across studies .
Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?
- Methods :
- Docking Studies : Use software like AutoDock Vina to model binding to tyrosine kinase domains or GPCRs, focusing on hydrogen bonds with the hydroxyphenyl group and hydrophobic interactions with the leucine/azepine moieties .
- QM/MM Simulations : Calculate charge distribution and polarizability of the hexahydroazepine ring to predict membrane permeability or solvent effects .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported inhibitory potency across studies?
- Resolution Steps :
Buffer Composition : Verify if studies used divergent ion concentrations (e.g., Ca-free vs. Mg-rich buffers alter synaptic inhibition efficacy) .
Stereochemical Purity : Confirm enantiomeric excess (≥98% by polarimetry) to rule out contamination by D-isomers .
Target Selectivity : Screen for off-target effects (e.g., protease inhibition) using broad-spectrum enzyme panels .
Q. Synthetic Optimization Challenges
Q. What steps mitigate side reactions during the coupling of the hexahydroazepine moiety?
- Recommendations :
- Activation : Pre-form the NHS ester of the azepine-carboxylic acid to minimize racemization .
- Temperature Control : Conduct couplings at 0–4°C to suppress epimerization at the leucine α-carbon .
- Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .
Q. Structural Characterization
Q. How to resolve ambiguities in NMR assignments for the hexahydroazepine-leucine backbone?
- Techniques :
Propriétés
Numéro CAS |
225925-12-2 |
---|---|
Formule moléculaire |
C33H47N3O5 |
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1 |
Clé InChI |
NDGCCFMKWNNCLD-VMPREFPWSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PD-151307; PD 151307; PD151307; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.